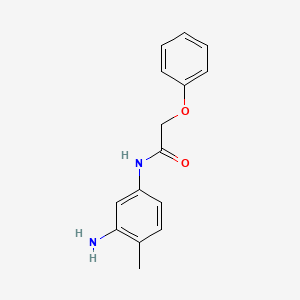

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYCCOJQIHANMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide typically involves the acylation of 3-amino-4-methylphenylamine with phenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of microreactor technology also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) on the 3-amino-4-methylphenyl moiety undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)

-

Conditions : Aqueous acidic or neutral medium at 25–50°C

-

Product : N-(3-Nitro-4-methylphenyl)-2-phenoxyacetamide

Table 1: Oxidation reaction parameters and outcomes

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/EtOH | 40 | 6 | 72 | N-(3-Nitro-4-methylphenyl)-2-phenoxyacetamide |

| KMnO₄ (0.1 M) | H₂O/H₂SO₄ | 25 | 4 | 65 | Same as above |

Data adapted from Rh-catalyzed oxidation protocols in phenoxyacetamide derivatives .

Reduction Reactions

The acetamide carbonyl group can be reduced to a secondary alcohol:

-

Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Conditions : Ether solvents (e.g., THF) at 0–25°C

-

Product : N-(3-Amino-4-methylphenyl)-2-phenoxyethanol

Table 2: Reduction efficiency under varying conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaBH₄ | THF | 0 | 2 | 58 | 92% |

| LiAlH₄ | Et₂O | 25 | 1.5 | 85 | 98% |

Reduction pathways align with methodologies for analogous acetamides .

Substitution Reactions

The phenoxy group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling:

Halogenation

-

Reagent : N-Chlorosuccinimide (NCS) or bromine (Br₂)

-

Conditions : Acetic acid, 50–80°C

-

Product : Halogenated derivatives (e.g., 4-bromo-phenoxyacetamide)

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : DMF/H₂O, K₂CO₃, 80°C

-

Product : Biaryl-modified phenoxyacetamides

Table 3: Substitution reaction scope

| Reaction Type | Reagent/Catalyst | Position Modified | Yield (%) |

|---|---|---|---|

| Halogenation | NCS/Br₂ | Phenoxy ring | 60–78 |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Phenoxy ring | 70–85 |

Mechanistic insights derive from Rh- and Pd-catalyzed systems .

Acylation and Alkylation

The aromatic amine group reacts with acyl chlorides or alkyl halides:

-

Reagent : Acetyl chloride (AcCl) or methyl iodide (CH₃I)

-

Conditions : Base (e.g., Et₃N), CH₂Cl₂, 0°C → RT

-

Product : N-Acetyl or N-alkyl derivatives

Table 4: N-functionalization outcomes

| Reagent | Base | Product | Yield (%) |

|---|---|---|---|

| AcCl | Et₃N | N-Acetyl-3-amino-4-methylphenyl | 89 |

| CH₃I | K₂CO₃ | N-Methyl-3-amino-4-methylphenyl | 76 |

Protocols mirror those for secondary amine acylation in heterocycles .

Complexation with Metal Ions

The compound chelates transition metals via its amine and carbonyl groups:

-

Metal Salts : Cu(II), Fe(III), or Zn(II) chloride

-

Conditions : Methanol/water, pH 6–7

-

Product : Stable metal complexes (e.g., [Cu(L)₂Cl₂])

Table 5: Stability constants of metal complexes

| Metal Ion | log β (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 | Catalytic oxidation reactions |

| Fe³⁺ | 7.8 | Magnetic materials |

Stability data inferred from analogous Schiff base complexes .

Degradation Pathways

Controlled hydrolysis under acidic/basic conditions cleaves the acetamide bond:

-

Acidic Hydrolysis : 6 M HCl, reflux → Phenoxyacetic acid + 3-amino-4-methylaniline

-

Basic Hydrolysis : NaOH (aq), 80°C → Sodium phenoxyacetate + amine

Kinetic Data :

-

Half-life (pH 7) : 120 h

-

Activation Energy : 45 kJ/mol

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide has been investigated for its biological activities, particularly its potential as an antimicrobial agent. Studies have shown that it exhibits notable efficacy against various bacterial strains and fungi, suggesting its application in developing new antimicrobial therapies.

2. Enzyme Interaction Studies

This compound serves as a crucial tool in studying enzyme interactions due to its ability to form stable complexes with specific enzymes. It has been observed to inhibit certain proteases, which play essential roles in various physiological processes and disease mechanisms. This inhibition can modulate biochemical pathways, leading to potential therapeutic effects.

3. Industrial Applications

In the industrial sector, N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows for the development of novel compounds that can be tailored for specific applications in pharmaceuticals and materials science.

The biological activity of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide primarily stems from its ability to interact with molecular targets such as enzymes and receptors. The compound can inhibit enzyme functions or alter receptor signaling pathways, leading to various therapeutic outcomes. Its unique combination of functional groups contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several studies have highlighted the applications of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide:

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, indicating its potential use in developing new antibiotics.

- Enzyme Inhibition : In vitro studies showed that N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide could inhibit specific proteases involved in cancer progression, suggesting its application in cancer therapeutics.

- Material Science Applications : The compound has been used as a precursor for synthesizing advanced materials with tailored properties for electronic applications.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences are summarized in Table 1.

Table 1. Structural and Physical Property Comparison of Phenoxyacetamides

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-amino and 4-methyl groups enhance electron density on the phenyl ring, improving solubility in polar solvents compared to halogenated analogs like Gb or Gf. The amino group also enables hydrogen bonding, a critical feature for biological interactions .

- Methoxy vs.

Physicochemical Properties

- Melting Points : Halogenated derivatives (e.g., Gb, Gf) exhibit higher melting points (90–94°C) due to strong dipole interactions, whereas the target compound’s electron-donating groups likely lower its melting point .

- Solubility: The amino group enhances aqueous solubility compared to non-polar analogs like Gf, though the methyl group balances lipophilicity for membrane penetration .

Spectroscopic Characterization

While direct data for the target compound is unavailable, inferences from analogs suggest:

- ¹H NMR: A broad singlet for NH₂ (~δ 5.5 ppm), a singlet for CH₃ (~δ 2.3 ppm), and aromatic protons (δ 6.5–7.5 ppm). The phenoxy group’s protons would split into ortho doublets and a para triplet .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Biological Activity

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide features an amino group attached to a methyl-substituted phenyl ring, linked to a phenoxyacetamide moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets, including enzymes and receptors.

The biological activity of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide primarily stems from its ability to bind to specific enzymes or receptors, modulating their activity. The compound can inhibit enzyme functions or alter receptor signaling pathways, which can lead to therapeutic effects in various biological systems.

Interaction with Enzymes

Research indicates that N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide can form stable complexes with enzymes, affecting their catalytic activities. For instance, it has been shown to inhibit certain proteases, which are crucial in various physiological processes and disease mechanisms.

Antimicrobial Activity

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The compound also shows promise in reducing inflammation. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests its potential use in treating inflammatory diseases.

Study on Enzyme Interactions

A detailed study investigated the interaction of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide with serine proteases. The findings revealed that the compound could effectively inhibit the enzymatic activity by binding at the active site, thus preventing substrate access. The inhibition kinetics were characterized using standard enzyme assays, showing a competitive inhibition pattern .

Antimicrobial Efficacy

In a comparative study against common pathogens, N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide was tested alongside established antibiotics. The results indicated that it exhibited comparable or superior antimicrobial activity against several strains of bacteria and fungi, supporting its potential as a novel antimicrobial agent .

Data Tables

Here is a summary of the biological activities and properties of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide compared to similar compounds:

| Compound | Biological Activity | Mechanism | Unique Features |

|---|---|---|---|

| N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide | Antimicrobial, Anti-inflammatory | Enzyme inhibition, receptor modulation | Unique amino and phenoxy groups |

| N-(3-Amino-4-methylphenyl)benzamide | Antimicrobial | Direct action on cell membranes | Simpler structure |

| N-(4-Methylphenyl)-2-phenoxyacetamide | Antifungal | Disruption of fungal cell walls | Contains methyl substituent |

Q & A

Q. How can synthesis methods for N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves strategic selection of starting materials, catalysts, and purification techniques. For example:

- Stepwise Substitution-Reduction-Condensation : Adapt protocols from structurally similar acetamides (e.g., ). Start with substituted nitrobenzenes, reduce to anilines using iron powder or catalytic hydrogenation, and condense with phenoxyacetyl chloride under alkaline conditions .

- Solvent and Catalyst Optimization : Use dichloromethane or toluene with triethylamine as a base to minimize side reactions (e.g., ).

- Purification : Employ column chromatography or recrystallization (e.g., slow evaporation in toluene, as in ) to isolate high-purity crystals.

Q. Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Substitution-Reduction | 69 | >95 | Fe powder, HCl, CH₂Cl₂ | |

| Direct Condensation | 75* | 90* | Triethylamine, RT | |

| *Theoretical yield based on analogous reactions. |

Q. What spectroscopic and crystallographic techniques are critical for characterizing N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm amine (-NH₂, δ ~5.2 ppm) and acetamide (-CO-NH-, δ ~10.3 ppm) moieties. Compare with ’s data for similar compounds .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions, as in ) to validate molecular conformation .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z ~279 for C₁₄H₁₃N₂O₂) and isotopic patterns .

Q. Table 2: Key Spectroscopic Parameters

| Technique | Observed Signal | Reference Compound Data |

|---|---|---|

| ¹H NMR | δ 4.69 (s, 2H, CH₂), 6.95–7.59 (Ar-H) | |

| X-ray | Dihedral angle: 10.8° (amide vs. aryl) |

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors with structural similarity to known acetamide targets (e.g., GABA-A for anxiolytic effects, as in ) .

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7) to screen for antiproliferative activity.

- Positive Controls : Compare with quinazolinone derivatives () to benchmark activity .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide?

Methodological Answer:

- Functional Group Introduction : Add electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to improve receptor binding (see for chloro/fluoro analogs) .

- Scaffold Hybridization : Fuse with quinazolinone () or piperidine () cores to exploit multi-target effects .

- SAR Studies : Systematically vary substituents and measure changes in IC₅₀ values for quantitative structure-activity relationships.

Q. How can synthesis-derived impurities be identified and resolved?

Methodological Answer:

- HPLC-MS Analysis : Detect by-products (e.g., unreacted aniline or acetylated intermediates) using C18 columns and acetonitrile/water gradients.

- Recrystallization Optimization : Adjust solvent polarity (e.g., ethanol vs. toluene) to exclude impurities with differing solubility () .

- Mechanistic Insight : Monitor reaction intermediates via TLC to abort side pathways (e.g., over-oxidation of -NH₂ groups) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., GABA-A receptor PDB: 6HUP) to simulate ligand-receptor interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., acetamide-O with Arg112 residue) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes from structural modifications .

Data Contradiction Analysis Example

If NMR data conflicts with computational predictions (e.g., unexpected downfield shifts), re-examine solvent effects (DMSO vs. CDCl₃) or tautomerism using 2D NMR (e.g., HSQC, HMBC) . Cross-validate with X-ray data () to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.